molecular formula C23H30N2O6 B4146210 1-Ethyl-4-[3-(3-phenoxyphenoxy)propyl]piperazine;oxalic acid

1-Ethyl-4-[3-(3-phenoxyphenoxy)propyl]piperazine;oxalic acid

Cat. No.: B4146210
M. Wt: 430.5 g/mol
InChI Key: YWBNPJVOUVHBTD-UHFFFAOYSA-N
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Description

1-Ethyl-4-[3-(3-phenoxyphenoxy)propyl]piperazine;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethyl group and a propyl chain linked to a phenoxyphenoxy moiety. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[3-(3-phenoxyphenoxy)propyl]piperazine;oxalic acid typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.

    Substitution with Ethyl Group: The piperazine core is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction using 1-bromo-3-chloropropane.

    Phenoxyphenoxy Moiety Addition: The final step involves the reaction of the intermediate with 3-phenoxyphenol under basic conditions to form the desired product.

    Oxalate Salt Formation: The free base is converted to its oxalate salt by reacting with oxalic acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[3-(3-phenoxyphenoxy)propyl]piperazine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyphenoxy moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of alkylated phenoxyphenoxy derivatives.

Scientific Research Applications

1-Ethyl-4-[3-(3-phenoxyphenoxy)propyl]piperazine;oxalic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[3-(3-phenoxyphenoxy)propyl]piperazine;oxalic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, oxidative stress, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-[3-(3-isopropylphenoxy)propyl]piperazine oxalate
  • 1-ethyl-4-[3-(3-methoxyphenoxy)propyl]piperazine oxalate
  • 1-ethyl-4-[3-(3-chlorophenoxy)propyl]piperazine oxalate

Uniqueness

1-Ethyl-4-[3-(3-phenoxyphenoxy)propyl]piperazine;oxalic acid stands out due to its unique phenoxyphenoxy moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, potentially leading to unique applications and effects.

Properties

IUPAC Name

1-ethyl-4-[3-(3-phenoxyphenoxy)propyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2.C2H2O4/c1-2-22-13-15-23(16-14-22)12-7-17-24-20-10-6-11-21(18-20)25-19-8-4-3-5-9-19;3-1(4)2(5)6/h3-6,8-11,18H,2,7,12-17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBNPJVOUVHBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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